1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride
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Overview
Description
1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride is a highly stable and rigid imidazolium-based ionic liquid. It is known for its unique structure, which includes two adamantane groups attached to an imidazolium core. This compound has a molecular formula of C23H33ClN2 and a molecular weight of 372.98 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride typically involves the reaction of adamantane derivatives with imidazole under specific conditions. One common method includes the alkylation of imidazole with 1-adamantyl bromide in the presence of a base, followed by quaternization with methyl chloride to form the desired imidazolium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The imidazolium core allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane ketones, while substitution reactions can produce various imidazolium derivatives .
Scientific Research Applications
1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials and ionic liquids.
Mechanism of Action
The mechanism of action of 1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride involves its interaction with molecular targets through its imidazolium core. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The adamantane groups provide steric hindrance, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium tetrafluoroborate: Similar structure but different counterion.
1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium bromide: Similar structure with bromide as the counterion.
Uniqueness
1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride is unique due to its chloride counterion, which can influence its solubility and reactivity. The presence of two adamantane groups also provides enhanced stability and rigidity compared to other imidazolium salts .
Properties
IUPAC Name |
1,3-bis(1-adamantyl)-4,5-dihydroimidazol-1-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N2.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;/h15-21H,1-14H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORHXHKRFBPWRY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](=CN1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-33-9 |
Source
|
Record name | 6-Bromochromone-3-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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